molecular formula C24H46O4 B077625 Didecyl succinate CAS No. 10595-82-1

Didecyl succinate

Cat. No. B077625
CAS RN: 10595-82-1
M. Wt: 398.6 g/mol
InChI Key: AEVBUGHMKXBGBL-UHFFFAOYSA-N
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Description

Didecyl succinate is a compound with the molecular formula C24H46O4 and a molecular weight of 398.6 g/mol . It is also known by its IUPAC name, didecyl butanedioate .


Synthesis Analysis

While there isn’t specific information available on the synthesis of Didecyl succinate, the synthesis of similar diesters has been reported. For instance, diesters from dicarboxylic acids (like succinic acid) and alcohols have been synthesized via Fischer esterification . This process involves condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation .


Molecular Structure Analysis

The molecular structure of Didecyl succinate consists of a succinate (butanedioate) core with two decyl (10-carbon) chains attached . The structure can be represented by the SMILES notation: CCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCC .

Scientific Research Applications

  • Cancer Biology and Endometrial Cancer Treatment : A study highlighted the role of succinate in cancer biology, focusing on its accumulation in uterine endometrial cancer cells due to the downregulation of succinate dehydrogenase (SDH) B. The study suggests that melatonin could inhibit succinate accumulation and thus suppress the progression of uterine endometrial cancer (Gu et al., 2020).

  • Intestinal Barrier Function and Inflammation : Research on pigs has shown that dietary succinate supplementation can modulate intestinal epithelial barrier function and inflammatory responses. This indicates the potential of succinate in improving gut health in animals (Li et al., 2019).

  • Plasticizer in Poly(vinyl chloride) : Succinate di-esters, including di-decyl succinate, have been studied as potential non-toxic and sustainable plasticizers for poly(vinyl chloride) (PVC). The research demonstrates their effectiveness in plasticizing PVC, which could lead to safer and more environmentally friendly PVC products (Stuart et al., 2013).

  • Biofuel and Biochemical Production : A study explored the use of rapeseed straw for the integrated production of cellulosic bioethanol and succinic acid, demonstrating the biorefinery potential of this agricultural waste. This research contributes to the development of sustainable biofuel and biochemical production processes (Kuglarz et al., 2018).

  • Cancer Research and Therapy : Several studies have investigated the role of succinate in tumorigenesis and cancer progression. The abnormal accumulation of succinate due to succinate dehydrogenase gene mutations has been linked to various malignancies. These findings have implications for developing targeted cancer therapies (Zhao et al., 2017).

  • Drug Delivery in Cancer Treatment : Didecyl succinate derivatives have been used in the formulation of mixed micelles for the delivery of the antitumor drug baohuoside I against non-small cell lung cancer. This research demonstrates the potential of such formulations in targeted drug delivery and enhanced antitumor efficacy (Yan et al., 2017).

Safety And Hazards

While specific safety data for Didecyl succinate is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing in mist or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

didecyl butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O4/c1-3-5-7-9-11-13-15-17-21-27-23(25)19-20-24(26)28-22-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVBUGHMKXBGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065137
Record name Butanedioic acid, didecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Didecyl succinate

CAS RN

10595-82-1
Record name 1,4-Didecyl butanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10595-82-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Didecyl succinate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 1,4-didecyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanedioic acid, didecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Didecyl succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.087
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIDECYL SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP6642HY7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Ikumo, M Yoshida - Agricultural and Biological Chemistry, 1974 - academic.oup.com
… succinate diesters used in this experiment, ie, dilauryl succinate, monodecylmonolauryl succinate, monooctyl-monolauryl succinate, monohexyl-monolauryl succinate, didecyl succinate, …
Number of citations: 5 academic.oup.com
R Ravotti, O Fellmann, LJ Fischer, J Worlitschek… - Materials, 2020 - mdpi.com
Esters present several advantages when compared to traditional materials used for thermal energy storage, amongst which are better sustainability and greater chemical stability. …
Number of citations: 13 www.mdpi.com
S Kumar - Industrial & Engineering Chemistry Research, 2019 - ACS Publications
… (89) synthesized three types of succinic-based plasticizers such as diethylhexyl succinate, didecyl succinate, and didodecyl succinate, for which the plasticization effect was investigated…
Number of citations: 92 pubs.acs.org
A Earla - 2016 - search.proquest.com
One of the most effective approaches to avoid migration of plasticizer from PVC material is to covalently attach the plasticizer to the polymer. In this thesis the plasticizers are attached to …
Number of citations: 2 search.proquest.com
C Delhomme - 2011 - mediatum.ub.tum.de
One strategy to reduce the costs of the production of chemicals from renewable resources consists in combining fermentation and catalysis to avoid the expensive purification of the bio-…
Number of citations: 3 mediatum.ub.tum.de

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